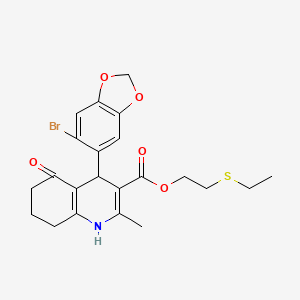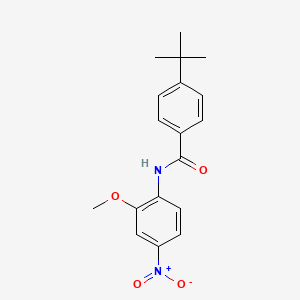![molecular formula C18H23FN2O5S B5189174 1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5189174.png)
1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid (also known as FMPD) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FMPD is a derivative of the drug rimonabant, which was once marketed as an anti-obesity medication but was later withdrawn due to its adverse effects. However, FMPD has shown promise as a research tool in various fields, including neuroscience, cancer research, and drug addiction studies.
Mécanisme D'action
FMPD acts as a selective antagonist of the CB1 receptor, which is a member of the G protein-coupled receptor family. When activated, the CB1 receptor inhibits the release of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate, which are involved in various physiological processes. By blocking the CB1 receptor, FMPD can help researchers understand the role of this receptor in various diseases and conditions.
Biochemical and Physiological Effects:
FMPD has been shown to have various biochemical and physiological effects, including the inhibition of food intake, the reduction of body weight, and the modulation of pain perception. FMPD has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and morphine, suggesting that it may have potential applications in drug addiction research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FMPD is its selectivity for the CB1 receptor, which allows researchers to study the specific effects of this receptor in various physiological processes. Additionally, FMPD has a relatively long half-life, which makes it suitable for long-term experiments. However, FMPD has some limitations, including its potential toxicity and its limited solubility in water, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for research involving FMPD. One potential application is in the study of the role of the CB1 receptor in cancer, as this receptor has been shown to be involved in tumor growth and metastasis. Additionally, FMPD may have potential applications in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease, as the CB1 receptor has been implicated in these conditions. Furthermore, FMPD may have potential applications in the study of drug addiction and the development of new treatments for substance use disorders.
Méthodes De Synthèse
FMPD can be synthesized using a multistep process that involves the reaction of various reagents. The first step involves the reaction of 4-fluoro-3-nitrobenzoic acid with piperidine in the presence of a catalyst to yield 1-(4-fluoro-3-nitrobenzoyl)piperidine. This intermediate is then reduced to 1-(4-fluoro-3-aminobenzoyl)piperidine using a reducing agent. The final step involves the reaction of 1-(4-fluoro-3-aminobenzoyl)piperidine with piperidine-1-sulfonyl chloride to yield FMPD.
Applications De Recherche Scientifique
FMPD has been used in various scientific research applications due to its ability to selectively block the cannabinoid type 1 (CB1) receptor. This receptor is involved in various physiological processes, including appetite regulation, pain perception, and reward processing. By blocking the CB1 receptor, FMPD can help researchers understand the role of this receptor in various diseases and conditions.
Propriétés
IUPAC Name |
1-(4-fluoro-3-piperidin-1-ylsulfonylbenzoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O5S/c19-15-5-4-14(17(22)20-10-6-13(7-11-20)18(23)24)12-16(15)27(25,26)21-8-2-1-3-9-21/h4-5,12-13H,1-3,6-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCCETQQOIKXPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCC(CC3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxy-5-nitrobenzyl)acetamide](/img/structure/B5189094.png)
![methyl 1,7-dimethyl-2,4-dioxo-3-(2-phenoxyethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5189099.png)
![3-methyl-1-[(1-methylcyclohexyl)carbonyl]indoline](/img/structure/B5189101.png)



![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5189159.png)
![N-[3-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5189165.png)
![N-cycloheptyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5189166.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5189167.png)

![4-bromo-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5189182.png)
![4-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5189188.png)
![2-(2-chlorophenoxy)-N-{[(2,5-dimethoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5189196.png)
